molecular formula C10H2BrF5N2O B13701742 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13701742
M. Wt: 341.03 g/mol
InChI Key: MVIFGDZPGXTNBN-UHFFFAOYSA-N
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Description

5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde: is a specialized organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a perfluorophenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. The unique structure of this compound makes it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: 5-Bromo-4-(perfluorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(perfluorophenyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the perfluorophenyl group can enhance the compound’s binding affinity to certain biological targets.

Medicine: While specific medical applications of 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde are not well-documented, imidazole derivatives are generally known for their antimicrobial and antifungal properties. Research into this compound may reveal similar therapeutic potentials.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The perfluorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    4-(Perfluorophenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.

    5-Bromo-2-methyl-4-(perfluorophenyl)imidazole: Contains a methyl group instead of an aldehyde group at the 2nd position.

    5-Bromo-4-(phenyl)imidazole-2-carbaldehyde: Lacks the perfluorination on the phenyl group.

Uniqueness: 5-Bromo-4-(perfluorophenyl)imidazole-2-carbaldehyde is unique due to the combination of the bromine atom, perfluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H2BrF5N2O

Molecular Weight

341.03 g/mol

IUPAC Name

5-bromo-4-(2,3,4,5,6-pentafluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H2BrF5N2O/c11-10-9(17-2(1-19)18-10)3-4(12)6(14)8(16)7(15)5(3)13/h1H,(H,17,18)

InChI Key

MVIFGDZPGXTNBN-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=C(N1)Br)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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